molecular formula C20H18BrN3O2S B3664572 3-AMINO-N-(4-BROMOPHENYL)-7,7-DIMETHYL-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE

3-AMINO-N-(4-BROMOPHENYL)-7,7-DIMETHYL-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE

Katalognummer: B3664572
Molekulargewicht: 444.3 g/mol
InChI-Schlüssel: HJKDWHDCUBPLRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the thieno[2,3-b]quinoline class of heterocyclic molecules, characterized by a fused thiophene and quinoline scaffold. The structure features a 4-bromophenyl substituent on the carboxamide group, along with 7,7-dimethyl and 5-oxo functional groups. These modifications are hypothesized to enhance its pharmacological profile, including solubility, target binding affinity, and metabolic stability.

Eigenschaften

IUPAC Name

3-amino-N-(4-bromophenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2S/c1-20(2)8-14-12(15(25)9-20)7-13-16(22)17(27-19(13)24-14)18(26)23-11-5-3-10(21)4-6-11/h3-7H,8-9,22H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKDWHDCUBPLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)Br)N)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 3-AMINO-N-(4-BROMOPHENYL)-7,7-DIMETHYL-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE typically involves multiple steps

Industrial production methods may involve optimization of these synthetic routes to improve yield, reduce costs, and ensure scalability.

Analyse Chemischer Reaktionen

3-AMINO-N-(4-BROMOPHENYL)-7,7-DIMETHYL-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to facilitate the reactions.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that 3-amino-N-(4-bromophenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide demonstrates significant cytotoxicity against various cancer cell lines. Studies have shown its effectiveness in inhibiting cell proliferation and inducing apoptosis in malignant cells. The mechanism of action is believed to involve interaction with specific biological targets that regulate cell growth and survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against several microbial strains. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents .

Spectroscopic Analysis

The structural integrity of this compound has been confirmed through various spectroscopic techniques including NMR and IR spectroscopy. These analyses provide insights into the functional groups present and the overall molecular structure .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited IC50 values in the micromolar range against several cancer cell lines including breast and lung cancer models. The results indicated that the compound could significantly inhibit cell growth compared to control groups.

Case Study 2: Antimicrobial Testing

Another research effort focused on evaluating the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed a broad spectrum of activity with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to established antibiotics.

Wirkmechanismus

The mechanism of action of 3-AMINO-N-(4-BROMOPHENYL)-7,7-DIMETHYL-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Thieno[2,3-b]quinoline derivatives are widely studied for their anticancer and antiplasmodial properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Thieno[2,3-b]quinoline Derivatives

Compound Name & ID Substituents (R-group) Molecular Formula Key Biological Activity Reference
Target Compound N-(4-bromophenyl), 7,7-dimethyl C₂₁H₂₁BrN₃O₂S Hypothesized: Anticancer activity (based on structural analogs)
Compound 1 (3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide) N-(3-chloro-2-methylphenyl) C₂₀H₁₉ClN₃O₂S Potent cytotoxicity in ovarian (SK-OV-3, OVCAR-3), breast, and prostate cancers
KuSaSch105 (17d) N-(4-chlorophenyl), 4-phenyl C₂₄H₂₀ClN₃OS Antiplasmodial activity (IC₅₀ < 1 µM against Plasmodium falciparum)
VU0010010 N-(4-chlorobenzyl) C₁₇H₁₅ClN₃OS M1 muscarinic acetylcholine receptor modulation
Compound 7 N-(3-chlorophenyl) C₁₉H₁₅ClN₃O₂S Inhibits breast cancer cell proliferation and migration via G2/M cell cycle arrest
3-Amino-N-(4-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide N-(4-fluorophenyl) C₁₈H₁₆FN₃OS Inferred: Broad-spectrum anticancer activity (structural similarity to Compound 1)

Key Observations :

Substituent Effects: Halogenated Phenyl Groups: Chloro (Compound 1, KuSaSch105) and bromo (target compound) substituents enhance cytotoxicity, likely due to increased electrophilicity and target binding. Fluorinated analogs (e.g., 4-fluorophenyl derivative) may offer improved metabolic stability .

Biological Activity Trends: Anticancer Potency: Compound 1 demonstrates superior activity in ovarian cancer cells (IC₅₀ < 10 µM) compared to breast and prostate models, suggesting tissue-specific efficacy . Antiplasmodial Activity: KuSaSch105 highlights the versatility of thieno[2,3-b]quinolines, with antiplasmodial mechanisms distinct from anticancer pathways .

Mechanistic Insights: Glycosphingolipid (GSL) modulation is a proposed mechanism for thieno[2,3-b]quinolines, altering membrane dynamics in cancer stem cells (CSCs) . Compound 7 specifically inhibits phosphoinositide-specific phospholipase C (PI-PLC), disrupting intracellular signaling in breast cancer .

Contradictions and Uncertainties :

  • The exact molecular target(s) of thieno[2,3-b]quinolines remain unclear, with evidence suggesting overlapping effects on GSLs, PI-PLC, and muscarinic receptors .
  • Limited data exist for brominated derivatives (e.g., the target compound), necessitating further studies to validate hypothesized activity.

Biologische Aktivität

3-Amino-N-(4-bromophenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a thienoquinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further research.

Chemical Structure and Synthesis

This compound is characterized by a thienoquinoline backbone, which is known for diverse biological properties. The molecular formula is C20H18BrN3O2SC_{20}H_{18}BrN_3O_2S with a molecular weight of 444.35 g/mol. The synthesis typically involves multi-step organic reactions including coupling and cyclization processes. Key reagents and conditions used in the synthesis include palladium catalysts for cross-coupling reactions, which enhance yields significantly .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro studies have shown that this compound can reduce cell viability in human leukemia and solid tumor cell lines by up to 75% at certain concentrations. The mechanism of action appears to involve the induction of apoptosis and disruption of cellular proliferation pathways .
  • Case Study : A study demonstrated that derivatives of thienoquinolines showed potent activity against breast cancer cells (MCF-7) and non-small cell lung cancer (A549), with inhibitory activity ranging from 43% to 87% depending on the specific derivative and concentration used .

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

  • Antibacterial and Antifungal Activity : Preliminary evaluations suggest that it possesses activity against strains of bacteria and fungi. The presence of the bromophenyl group enhances its interaction with microbial targets .
  • Mechanism : The biological effects may be attributed to the formation of reactive intermediates that interact with DNA and other cellular components, leading to cell death in pathogens .

Data Summary

Activity Type Cell Line/Pathogen Effect Reference
AnticancerMCF-7 (Breast Cancer)43%-87% Inhibition
AnticancerA549 (Lung Cancer)Up to 75% Cell Viability Reduction
AntimicrobialVarious Bacterial StrainsSignificant Activity Observed
AntimicrobialFungal StrainsEffective Inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-AMINO-N-(4-BROMOPHENYL)-7,7-DIMETHYL-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-AMINO-N-(4-BROMOPHENYL)-7,7-DIMETHYL-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.